molecular formula C16H19NO3 B4181108 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine

2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine

Cat. No. B4181108
M. Wt: 273.33 g/mol
InChI Key: QIKBEDMTOIIEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine, also known as DMF, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMF is a morpholine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a versatile tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine has been found to activate the Nrf2-ARE pathway, which plays a key role in the regulation of oxidative stress and inflammation. Additionally, 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine has been found to interact with the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception, memory formation, and mood regulation.
Biochemical and Physiological Effects:
2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine has been shown to reduce inflammation in a variety of experimental models, including in the brain and spinal cord. Additionally, 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine has been found to protect against oxidative stress, which is thought to play a role in the development of a number of diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine is its versatility as a research tool. 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine can be used to study a wide range of biological processes, including inflammation, oxidative stress, and neurotransmitter signaling. Additionally, 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine is relatively inexpensive and easy to obtain, making it an accessible tool for researchers.
One limitation of 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine is its potential toxicity. While 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine has been found to be relatively safe in animal studies, its long-term effects on human health are not fully understood. Additionally, 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine is a reactive compound that can interact with other chemicals in the laboratory, potentially leading to false results.

Future Directions

There are a number of potential future directions for research involving 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine. One area of interest is the development of 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine-based therapeutics for the treatment of various diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Additionally, researchers are interested in exploring the potential of 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine as a tool for studying the role of oxidative stress and inflammation in the development of various diseases. Finally, further research is needed to fully understand the mechanism of action of 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine and its potential interactions with other compounds in the body.

Scientific Research Applications

2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine has been used in a wide range of scientific research applications, including as a tool for studying the mechanism of action of various compounds. 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine has been found to interact with a number of different receptors in the body, including the dopamine D2 receptor and the sigma-1 receptor. This makes 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine a useful tool for researchers studying the effects of various compounds on these receptors.

properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-10-8-17(9-11(2)19-10)16(18)15-12(3)13-6-4-5-7-14(13)20-15/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKBEDMTOIIEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(C3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dimethylmorpholino)(3-methylbenzofuran-2-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine
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2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine

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